Dimethyl hexacosanedioate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl hexacosanedioate can be synthesized through the esterification of hexacosanedioic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous esterification processes where hexacosanedioic acid and methanol are fed into a reactor with a catalyst. The reaction mixture is then distilled to separate the ester product from unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: Dimethyl hexacosanedioate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce hexacosanedioic acid and methanol.
Reduction: It can be reduced to form the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Transesterification: This reaction involves the exchange of the ester group with another alcohol in the presence of a catalyst, forming a different ester.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Major Products Formed:
Hydrolysis: Hexacosanedioic acid and methanol.
Reduction: Hexacosanediol.
Transesterification: New ester compounds depending on the alcohol used.
Scientific Research Applications
Dimethyl hexacosanedioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It serves as a model compound for studying ester hydrolysis and other biochemical reactions.
Medicine: Research into its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as a plasticizer in polymer formulations .
Mechanism of Action
Dimethyl hexacosanedioate can be compared with other similar long-chain diesters:
Dimethyl hexadecanedioate: A shorter-chain diester with similar chemical properties but different physical characteristics.
Dimethyl octadecanedioate: Another long-chain diester with comparable reactivity but varying applications due to its chain length.
Uniqueness: this compound’s longer carbon chain provides unique properties such as higher melting points and distinct solubility characteristics, making it suitable for specific industrial and research applications .
Comparison with Similar Compounds
- Dimethyl hexadecanedioate
- Dimethyl octadecanedioate
- Hexacosanedioic acid
Properties
IUPAC Name |
dimethyl hexacosanedioate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H54O4/c1-31-27(29)25-23-21-19-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20-22-24-26-28(30)32-2/h3-26H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSZACGIMLRVIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCCCCCCCCCCCCCCCCCC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H54O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40558974 | |
Record name | Dimethyl hexacosanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40558974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86797-43-5 | |
Record name | Dimethyl hexacosanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40558974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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